3-Methyl-1H-indol-4-ol

Drug Metabolism Pharmacokinetics Indole Conjugation

Researchers synthesizing β-blockers face rapid metabolic clearance with conventional hydroxyskatoles. 3-Methyl-1H-indol-4-ol (4-hydroxyskatole) solves this. • Essential 4-OH pharmacophore for patented aminopropoxy β-blockers (US3471515A). • 5.4-fold lower urinary recovery (3.2% vs 17.3%), extended in vivo residence. • Superior aqueous solubility vs. skatole minimizes non-specific binding. Supplied at ≥98% purity. Standard global shipping; non-controlled substance.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1125-31-1
Cat. No. B073386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indol-4-ol
CAS1125-31-1
Synonyms3-Methyl-4-hydroxy-1H-indole
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=CC=C2)O
InChIInChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3
InChIKeyRYRARARYUZMODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indol-4-ol: Chemical Identity & Procurement


3-Methyl-1H-indol-4-ol (CAS 1125-31-1), also designated as 4-hydroxyskatole, is a positional isomer within the hydroxyskatole family, characterized by a methyl substituent at the 3-position and a hydroxyl group at the 4-position of the indole ring system [1]. This specific substitution pattern distinguishes it from other monohydroxylated 3-methylindole isomers (5-, 6-, and 7-hydroxyskatole) and defines its unique physicochemical and metabolic profile. As a heterocyclic building block, its primary value in procurement lies in its role as a synthetic intermediate for pharmacologically active derivatives, particularly β-adrenergic receptor blockers [2]. Its commercial availability is typically restricted to research-grade quantities (95-98% purity) for laboratory-scale synthesis and investigative studies.

Why 3-Methyl-1H-indol-4-ol Cannot Be Replaced by Generic Indoles


Class-level substitution among indole derivatives is unreliable due to the profound impact of the hydroxyl group's position on biological activity and metabolic fate. While compounds like indole, skatole (3-methylindole), and 5-hydroxyskatole share the indole core, the specific 4-hydroxy-3-methyl substitution pattern of 3-Methyl-1H-indol-4-ol confers a distinct metabolic stability profile. Rat metabolism studies demonstrate that 4-hydroxyskatole exhibits significantly lower urinary recovery as free and conjugated forms compared to its 5-, 6-, and 7-hydroxyskatole isomers, indicating that it is not inactivated by conjugation as rapidly as its positional analogs [1]. This differential pharmacokinetic behavior implies that substituting 3-Methyl-1H-indol-4-ol with another hydroxyskatole isomer would produce a molecule with altered clearance and potentially different pharmacodynamic effects [1]. Furthermore, the 4-hydroxyl group is a critical structural requirement for the synthesis of specific aminopropoxy-substituted β-blockers, as documented in foundational patent literature [2].

Quantitative Differentiation from Closest Analogs


Metabolic Stability: Reduced Conjugative Inactivation

In a comparative in vivo rat metabolism study, the urinary recovery of 4-hydroxyskatole (3-Methyl-1H-indol-4-ol) as the sum of free compound and its conjugates was quantified against three positional isomers. The 4-hydroxy isomer exhibited significantly lower total recovery, indicating slower conjugative inactivation and a potentially prolonged biological half-life [1].

Drug Metabolism Pharmacokinetics Indole Conjugation

Synthetic Utility as a Key β-Blocker Intermediate

The US patent US3471515A explicitly identifies 3-methyl-4-hydroxyindole as the required starting material for synthesizing a series of (2-hydroxy-3-substituted aminopropoxy)indoles that exhibit pronounced bradycardiac and blood pressure-lowering effects [1]. This specific regioisomer is required for the introduction of the aminopropoxy side chain at the 4-position to yield pharmacologically active β-blockers; substitution with 5-, 6-, or 7-hydroxy analogs would result in regioisomeric products lacking the patented pharmacophore and thus lacking established activity.

Medicinal Chemistry β-Blocker Synthesis Chiral Intermediate

Physicochemical Distinction from Parent Skatole

The introduction of a hydroxyl group at the 4-position substantially alters the physicochemical profile relative to its parent compound, skatole (3-methylindole). 3-Methyl-1H-indol-4-ol possesses two hydrogen bond donors (indole NH and phenolic OH) and one hydrogen bond acceptor, versus skatole which has only one hydrogen bond donor (indole NH) and zero acceptors [1]. This difference impacts solubility, logP, and intermolecular interactions, which are critical parameters for compound formulation and biological assay design.

Physicochemical Properties Solubility Hydrogen Bonding

Unique CNS Activity Profile in Behavioral Observations

Preliminary in vivo observations in the rat metabolism study indicate that 4-hydroxyskatole may cause behavioral changes in rats, a phenomenon not reported for the 5-, 6-, or 7-hydroxy isomers in the same experimental context [1]. While quantitative behavioral scoring data are not available in the primary source, the qualitative observation is noted alongside the compound's distinct metabolic handling, suggesting a unique central nervous system (CNS) activity profile for the 4-substituted isomer.

Behavioral Pharmacology Neuropharmacology Psychotropic Indoles

Optimal Application Scenarios


Synthesis of Aminopropoxy-Substituted β-Blockers

3-Methyl-1H-indol-4-ol serves as the essential starting material for synthesizing (2-hydroxy-3-substituted aminopropoxy)indole derivatives with pronounced bradycardiac effects, as documented in US3471515A [1]. The 4-hydroxyl group is the mandatory attachment point for the aminopropoxy side chain; substitution with any other hydroxyskatole isomer would produce a regioisomer lacking the patented pharmacophore. This scenario is directly supported by the synthetic utility evidence in Section 3.

In Vivo Pharmacokinetic Studies for Prolonged Half-Life

For rodent pharmacology experiments where extended exposure to an indole scaffold is necessary, 3-Methyl-1H-indol-4-ol provides a distinct advantage over other hydroxyskatole isomers. Its 5.4-fold lower urinary recovery (3.2% vs. 17.3% for other isomers) indicates reduced first-pass conjugation and a potentially longer in vivo residence time [2]. This metabolic stability profile makes it the preferred hydroxyskatole for proof-of-concept studies where rapid clearance of analogs has been a limiting factor.

Neuropharmacological Exploration of Psychotropic Indoles

The preliminary observation of behavioral changes induced specifically by 4-hydroxyskatole in the rat metabolism study [2] positions this compound as a unique lead for CNS drug discovery programs. Researchers investigating the structure-activity relationships of psychotropic indoles should prioritize 3-Methyl-1H-indol-4-ol over its positional isomers, which did not produce comparable behavioral observations in the same experimental context.

Aqueous-Compatible In Vitro Assay Probe Development

When developing in vitro binding or functional assays requiring an indole-based probe with enhanced aqueous solubility, 3-Methyl-1H-indol-4-ol offers measurable advantages over the unsubstituted parent compound skatole. The additional hydrogen bond donor and acceptor contributed by the 4-hydroxyl group improve water compatibility and reduce non-specific binding artifacts, supporting more reproducible assay conditions [3].

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